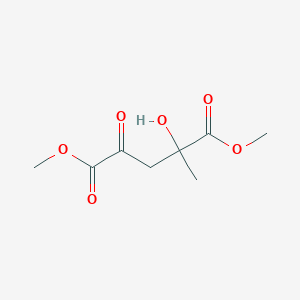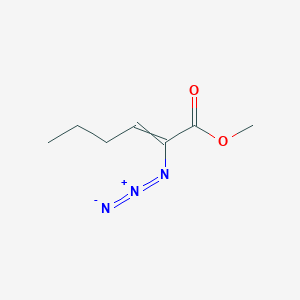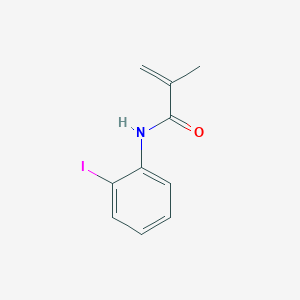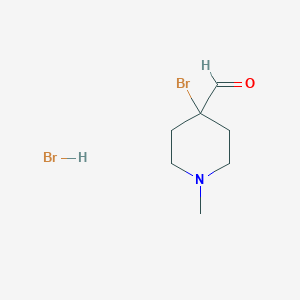
4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide: is an organic compound with the molecular formula C6H12BrN. It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom and a methyl group are substituted on the piperidine ring. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl piperidine with bromoalkanes. Another approach is the reaction of 4-bromo-1-methylpiperidine ketone with a reducing agent such as phosphite .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is utilized in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions, including neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals. It is valued for its versatility and reactivity in various chemical processes .
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-methylpiperidine: A closely related compound with similar reactivity and applications.
1-Methylpiperidine: Another derivative of piperidine, differing by the absence of the bromine atom.
4-Methylpiperidine: Similar structure but lacks the bromine atom, leading to different reactivity.
Uniqueness: 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide is unique due to the presence of both a bromine atom and an aldehyde group on the piperidine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
111725-47-4 |
|---|---|
Molekularformel |
C7H13Br2NO |
Molekulargewicht |
286.99 g/mol |
IUPAC-Name |
4-bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide |
InChI |
InChI=1S/C7H12BrNO.BrH/c1-9-4-2-7(8,6-10)3-5-9;/h6H,2-5H2,1H3;1H |
InChI-Schlüssel |
LMVVXOINJRUNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C=O)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


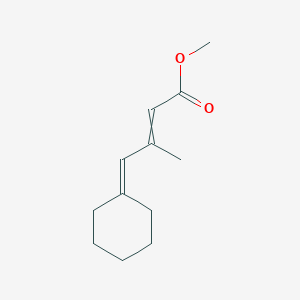
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
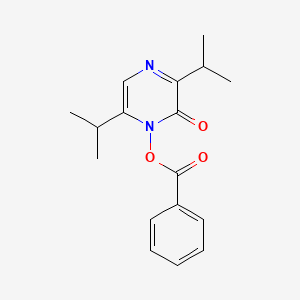
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
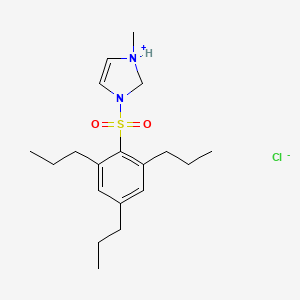
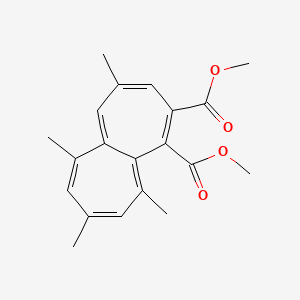
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
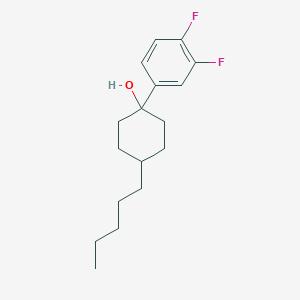
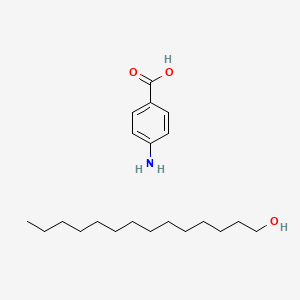
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
